Computed Lipophilicity: 3,5- vs. 2,6-Dibenzylpiperidine XLogP3 Comparison
3,5-Dibenzylpiperidine has a computed XLogP3 of 4.4, which is 0.3 log units lower than the 4.7 value for 2,6-dibenzylpiperidine [1][2]. Both predictions were generated using the same XLogP3 3.0 algorithm within PubChem, ensuring methodological consistency.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | 2,6-Dibenzylpiperidine: XLogP3 = 4.7 |
| Quantified Difference | ΔXLogP3 = -0.3 (lower lipophilicity for the 3,5-isomer) |
| Conditions | Structure-based in silico prediction using XLogP3 3.0 integrated in PubChem (release 2019.06.18) |
Why This Matters
The difference of 0.3 log units can shift predicted oral absorption and CNS penetration, making the 3,5-isomer potentially more suitable for lead series where excessive lipophilicity is a concern.
- [1] PubChem Compound Summary for CID 413873, 3,5-Dibenzylpiperidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/37088-23-6. View Source
- [2] PubChem Compound Summary for CID 226268, 2,6-Dibenzylpiperidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2,6-dibenzylpiperidine. View Source
